molecular formula C17H16F2N2O3 B6495833 N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351608-74-6

N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B6495833
CAS No.: 1351608-74-6
M. Wt: 334.32 g/mol
InChI Key: YNDFWJHIKCZNQJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide is a synthetic diamide compound featuring a central ethanediamide backbone substituted with a 2,4-difluorophenyl group and a 2-hydroxy-2-phenylpropyl moiety. The 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms at the ortho and para positions, which may influence the compound’s electronic properties and intermolecular interactions. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems and hydroxyl-containing ligands.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-14-8-7-12(18)9-13(14)19/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFWJHIKCZNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is introduced.

    Addition of the Hydroxy-Phenylpropyl Group: This could be done through a Friedel-Crafts alkylation or acylation reaction, followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow reactors and optimized conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential inhibitor of enzymes or receptor ligands.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The ethanediamide scaffold is common in medicinal chemistry. Below is a comparative analysis of key structural analogs:

Compound Name Key Substituents Molecular Weight CAS Number Notable Features
N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide 2,4-difluorophenyl, 2-hydroxy-2-phenylpropyl ~358.35 g/mol Not provided Electron-withdrawing fluorines; hydroxyl group for H-bonding.
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]ethanediamide Benzothiophene, 4-dimethylaminophenyl ~421.50 g/mol 2034359-51-6 Benzothiophene enhances aromatic stacking; dimethylamino group introduces basicity .
N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)acetamide Polychlorinated biphenyl, fluorine ~316.57 g/mol 620-313-1 Chlorine atoms increase lipophilicity; biphenyl system for planar interactions .

Key Observations :

  • Electronic Effects: The 2,4-difluorophenyl group in the target compound contrasts with the 4-dimethylaminophenyl group in the benzothiophene analog .
  • Steric and Lipophilic Profiles : The 2-hydroxy-2-phenylpropyl group introduces steric hindrance compared to the smaller acetamide group in the biphenyl analog . This could impact membrane permeability or target accessibility.
  • Functional Group Diversity : The hydroxyl group in the target compound and the benzothiophene analog may facilitate hydrogen bonding, while chlorine atoms in the biphenyl derivative enhance hydrophobicity.
Hypothetical Pharmacological Implications
  • Fluorinated Aromatic Systems: The 2,4-difluorophenyl group is often employed to improve metabolic stability and bioavailability in drug candidates, as seen in fluoroquinolone antibiotics and selective serotonin reuptake inhibitors (SSRIs) .
  • Hydroxyl vs. Dimethylamino Groups: The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to the dimethylamino group, which could increase CNS activity in the benzothiophene analog .

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